molecular formula C22H20ClFN4O3 B2673833 1-((3-(4-chloro-3-fluorophenyl)-1,2,4-oxadiazol-5-yl)methyl)-3-pentylquinazoline-2,4(1H,3H)-dione CAS No. 1207014-42-3

1-((3-(4-chloro-3-fluorophenyl)-1,2,4-oxadiazol-5-yl)methyl)-3-pentylquinazoline-2,4(1H,3H)-dione

Cat. No.: B2673833
CAS No.: 1207014-42-3
M. Wt: 442.88
InChI Key: RQEYLSFIORAJPI-UHFFFAOYSA-N
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Description

1-((3-(4-chloro-3-fluorophenyl)-1,2,4-oxadiazol-5-yl)methyl)-3-pentylquinazoline-2,4(1H,3H)-dione is a complex organic compound that has garnered interest in various fields of scientific research. This compound features a quinazoline core, which is a bicyclic structure composed of fused benzene and pyrimidine rings. The presence of the oxadiazole ring and the chloro-fluoro substituted phenyl group adds to its chemical diversity, making it a valuable molecule for various applications.

Preparation Methods

The synthesis of 1-((3-(4-chloro-3-fluorophenyl)-1,2,4-oxadiazol-5-yl)methyl)-3-pentylquinazoline-2,4(1H,3H)-dione typically involves multiple steps, starting from readily available precursors. The synthetic route often includes the formation of the oxadiazole ring through cyclization reactions, followed by the introduction of the quinazoline moiety. Reaction conditions such as temperature, solvent, and catalysts are optimized to achieve high yields and purity. Industrial production methods may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and efficiency.

Chemical Reactions Analysis

This compound undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can be performed to modify the functional groups, such as reducing the oxadiazole ring.

    Substitution: The chloro and fluoro groups on the phenyl ring can be substituted with other functional groups using nucleophilic substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide. Major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

1-((3-(4-chloro-3-fluorophenyl)-1,2,4-oxadiazol-5-yl)methyl)-3-pentylquinazoline-2,4(1H,3H)-dione has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 1-((3-(4-chloro-3-fluorophenyl)-1,2,4-oxadiazol-5-yl)methyl)-3-pentylquinazoline-2,4(1H,3H)-dione involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, inhibiting or modulating their activity. The pathways involved can include signal transduction, gene expression, and metabolic processes. Detailed studies are required to elucidate the exact molecular mechanisms and targets.

Comparison with Similar Compounds

Similar compounds to 1-((3-(4-chloro-3-fluorophenyl)-1,2,4-oxadiazol-5-yl)methyl)-3-pentylquinazoline-2,4(1H,3H)-dione include other quinazoline derivatives and oxadiazole-containing molecules. These compounds share structural similarities but differ in their functional groups and substituents, which can significantly impact their chemical properties and biological activities. The uniqueness of this compound lies in its specific combination of the quinazoline core, oxadiazole ring, and chloro-fluoro substituted phenyl group, which may confer distinct properties and applications.

Properties

IUPAC Name

1-[[3-(4-chloro-3-fluorophenyl)-1,2,4-oxadiazol-5-yl]methyl]-3-pentylquinazoline-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H20ClFN4O3/c1-2-3-6-11-27-21(29)15-7-4-5-8-18(15)28(22(27)30)13-19-25-20(26-31-19)14-9-10-16(23)17(24)12-14/h4-5,7-10,12H,2-3,6,11,13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RQEYLSFIORAJPI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCN1C(=O)C2=CC=CC=C2N(C1=O)CC3=NC(=NO3)C4=CC(=C(C=C4)Cl)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H20ClFN4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

442.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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